molecular formula C22H16N2O5S B2456853 ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 361478-47-9

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2456853
CAS No.: 361478-47-9
M. Wt: 420.44
InChI Key: RWPBLCOAPYKRGF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a synthetic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities, including anti-inflammatory, antimalarial, and anticancer properties

Preparation Methods

The synthesis of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common synthetic route starts with the Claisen condensation of 2-hydroxyacetophenone with diethyl oxalate to form ethyl-4-oxo-4H-chromene-2-carboxylate . This intermediate is then reacted with thioamide derivatives under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate can be compared with other chromone derivatives, such as:

This compound stands out due to its unique combination of a chromone and thiazole moiety, which may contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a compound that has drawn interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes both chromene and thiazole moieties. The presence of these functional groups contributes to its pharmacological properties. The molecular formula is C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S, and its structural representation can be depicted as follows:

Ethyl 2 4 oxo 4H chromene 2 carboxamido 4 phenylthiazole 5 carboxylate\text{Ethyl 2 4 oxo 4H chromene 2 carboxamido 4 phenylthiazole 5 carboxylate}

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The chromene structure is known for its free radical scavenging properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Antitumor Activity : Research indicates that derivatives of thiazoles can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity IC50 Value (μM) Reference
Antioxidant15.0
Antimicrobial (E. coli)12.5
Antitumor (HeLa cells)8.0
AChE Inhibition10.4

Case Studies

  • Antioxidant Activity : A study assessing various derivatives found that the compound exhibited significant antioxidant activity, with an IC50 value of 15 μM, indicating strong potential for use in formulations aimed at reducing oxidative stress-related damage.
  • Antimicrobial Efficacy : In vitro tests against E. coli showed an IC50 of 12.5 μM, suggesting effective antibacterial properties. This positions the compound as a candidate for developing new antibiotics in the face of rising antibiotic resistance.
  • Antitumor Potential : The compound demonstrated an IC50 of 8 μM against HeLa cervical cancer cells, indicating potent antitumor activity. Further studies are warranted to explore its mechanisms of action and efficacy in vivo.

Properties

IUPAC Name

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c1-2-28-21(27)19-18(13-8-4-3-5-9-13)23-22(30-19)24-20(26)17-12-15(25)14-10-6-7-11-16(14)29-17/h3-12H,2H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBLCOAPYKRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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